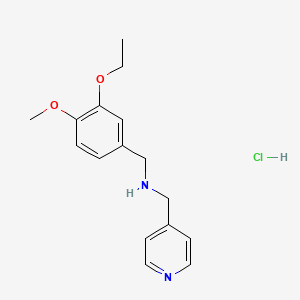
N'-(3-bromobenzylidene)-4-chlorobenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(3-bromobenzylidene)-4-chlorobenzenesulfonohydrazide belongs to a class of compounds known for their diverse chemical properties and applications in sensor technology and metal ion detection. These compounds are synthesized through condensation reactions and characterized by various spectroscopic techniques.
Synthesis Analysis
The synthesis of similar compounds involves easy condensation procedures from corresponding aldehydes and benzenesulphonylhydrazine, yielding good products. These compounds are typically crystallized in ethanol and characterized using 1H NMR, 13C NMR, FTIR, and UV–Vis spectroscopy, demonstrating the methodological backbone for synthesizing N'-(3-bromobenzylidene)-4-chlorobenzenesulfonohydrazide (Hussain et al., 2020).
Molecular Structure Analysis
The molecular structure is often confirmed using single crystal X-ray diffraction methods (SCXRDM), revealing detailed geometric and electronic structures. For example, related compounds exhibit E configurations about the C=N bond and form two-dimensional networks through hydrogen bonding and π-π interactions, which are crucial for understanding the molecular structure of N'-(3-bromobenzylidene)-4-chlorobenzenesulfonohydrazide (Subashini et al., 2012).
Chemical Reactions and Properties
These compounds can act as selective sensors for metal ions such as chromium, demonstrating their potential in environmental applications. The reaction mechanism often involves the formation of a thin-layer of the compound on a conducting polymer matrix, which selectively binds to specific metal ions (Hussain et al., 2020).
Physical Properties Analysis
The crystalline structure, deduced from X-ray crystallography, informs on the physical properties like planarity and dihedral angles between molecular planes, which influence the compound's stability and reactivity. The molecular packing and interactions within the crystal lattice, such as hydrogen bonds and π-π stacking, are critical physical aspects (Subashini et al., 2012).
Chemical Properties Analysis
The chemical behavior of N'-(3-bromobenzylidene)-4-chlorobenzenesulfonohydrazide can be inferred from related studies, indicating responsiveness to various spectroscopic analyses and reactivity towards specific metal ions, showcasing its utility in detecting environmental pollutants. The compound's chemical stability, influenced by its molecular structure, plays a vital role in its application as a sensor (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2S/c14-11-3-1-2-10(8-11)9-16-17-20(18,19)13-6-4-12(15)5-7-13/h1-9,17H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXZEOIFBSWLDN-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5614379.png)


![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)
![1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)
![4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5614430.png)


![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)

![N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide](/img/structure/B5614472.png)
![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)

![4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5614482.png)